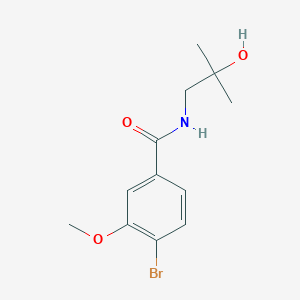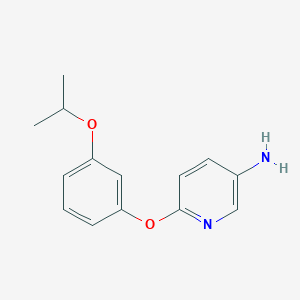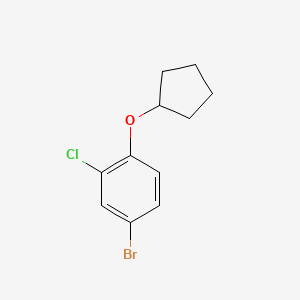
4-Bromo-2-chloro-1-(cyclopentyloxy)benzene
Overview
Description
4-Bromo-2-chloro-1-(cyclopentyloxy)benzene, also known as 4-BCCPB, is an organic compound belonging to the family of aromatic heterocyclic compounds. This compound is an important intermediate in the synthesis of a variety of pharmaceuticals, such as anti-inflammatory agents, antibiotics, and anti-cancer drugs. It is also used in the synthesis of other organic compounds, such as polymers, dyes, and pigments.
Scientific Research Applications
Ring Halogenations in Polyalkylbenzenes Synthesis
4-Bromo-2-chloro-1-(cyclopentyloxy)benzene is utilized in the field of organic synthesis, specifically in ring halogenations of polyalkylbenzenes. This process involves using N-halosuccinimides and acidic catalysts to achieve halogenation, as demonstrated in a study where mixed halogenated compounds were prepared in high yield (Bovonsombat & Mcnelis, 1993).
Synthesis of N-Piperidine Benzamides
In medicinal chemistry, this compound plays a role in the synthesis of N-piperidine benzamides, which are CCR5 antagonists. These compounds have been synthesized through various reactions, including elimination, reduction, and bromination, and show potential bioactivities (Cheng De-ju, 2014).
Development of Non-Peptide CCR5 Antagonists
4-Bromo-2-chloro-1-(cyclopentyloxy)benzene is instrumental in developing non-peptide CCR5 antagonists. These compounds are synthesized through various chemical reactions and characterized for their structure and potential therapeutic applications (H. Bi, 2014).
Exploration in X-ray Crystallography
The compound is also significant in the field of X-ray crystallography for understanding molecular structures and stereochemistry. Studies involving similar bromo- and chloro-substituted compounds have elucidated their structural features, helping in the broader understanding of molecular interactions and behaviors (Shiming Li et al., 1995).
Synthesis of Antibacterial and Antiurease Compounds
This compound is used in synthesizing derivatives with potential antibacterial and antiurease effects. Such compounds are synthesized in good yields and tested for their biological activity, highlighting the compound's role in developing new therapeutic agents (Tannaza Batool et al., 2014).
properties
IUPAC Name |
4-bromo-2-chloro-1-cyclopentyloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO/c12-8-5-6-11(10(13)7-8)14-9-3-1-2-4-9/h5-7,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNVTCHZALQTLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chloro-1-(cyclopentyloxy)benzene | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


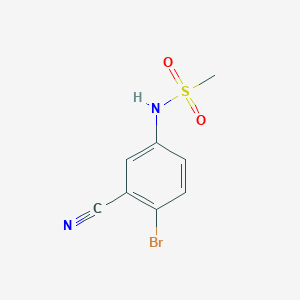
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-A]pyrazine](/img/structure/B1403097.png)
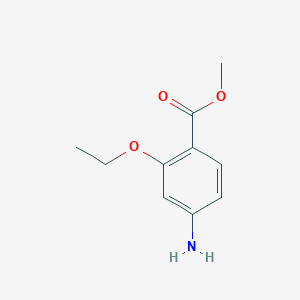
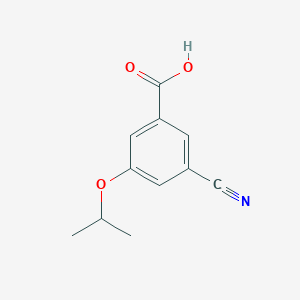
![1-Oxa-6-azaspiro[3.3]heptane](/img/structure/B1403105.png)
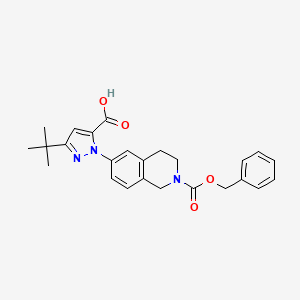
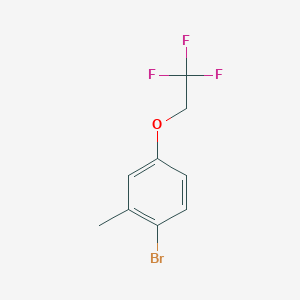
![7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1403108.png)
![1-Methyl-6-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrido[2,3-B]pyrazin-2(1H)-one](/img/structure/B1403111.png)
![4-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-piperidine](/img/structure/B1403112.png)

